benzyl N-benzyl-N-(2-hydroxyethyl)carbamate
Overview
Description
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C10H13NO3. It is a white powder that is soluble in water and 1% acetic acid. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds , which may suggest its role in biochemical reactions.
Biochemical Pathways
It is used in the synthesis of alkynylaryladenines as a2a adenosine receptor agonists and effects on hepatic glucose production . It is also used in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S .
Pharmacokinetics
Its solubility in water or 1% acetic acid may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of benzyl N-benzyl-N-(2-hydroxyethyl)carbamate. Its storage temperature is at room temperature , suggesting that extreme temperatures might affect its stability. Furthermore, its solubility in water or 1% acetic acid indicates that the presence of these solvents could influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of functionalized N-arylaminoethyl amides, which are noncovalent inhibitors of cathepsin S . Cathepsin S is a protease enzyme involved in various cellular processes, including protein degradation and immune response regulation. The interaction between this compound and cathepsin S is crucial for inhibiting the enzyme’s activity, thereby modulating its biochemical functions.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cathepsin S can lead to changes in the degradation of intracellular proteins, impacting cellular homeostasis and immune responses
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like cathepsin S. By binding to the active site of cathepsin S, the compound inhibits the enzyme’s proteolytic activity, preventing the degradation of target proteins . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound can lead to sustained inhibition of cathepsin S, affecting cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cathepsin S without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its biochemical activity and efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2-aminoethanol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyl N-benzyl-N-(2-oxoethyl)carbamate, while reduction of the carbonyl group can regenerate the original hydroxyl compound .
Scientific Research Applications
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine:
Benzyl N-(2-hydroxyethyl)carbamate: This compound is similar but lacks the additional benzyl group on the nitrogen atom.
Uniqueness
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate is unique due to the presence of two benzyl groups, which can influence its reactivity and interactions with molecular targets. This structural feature can enhance its binding affinity and specificity for certain enzymes and receptors, making it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
benzyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-18(13-15-7-3-1-4-8-15)17(20)21-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFMUAGSZGKFFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120005-03-0 | |
Record name | benzyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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